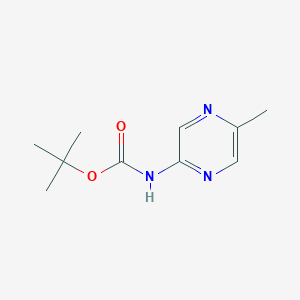

tert-Butyl (5-methylpyrazin-2-yl)carbamate

Descripción general

Descripción

The tert-Butyl (5-methylpyrazin-2-yl)carbamate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted pyrazine ring. This structure is a common feature in several research studies aiming to develop new synthetic methods and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multistep reactions with a focus on achieving high enantioselectivity and yield. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the complexity and ingenuity involved in these synthetic processes . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, another related compound, was accomplished through a seven-step process starting from L-Serine, demonstrating the intricate steps required to achieve the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often elucidated using techniques such as X-ray crystallography, as seen in the study of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate . The crystal structure provides insights into the stereochemistry and conformation of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical reactions. For example, the Cu(I)-catalyzed [3+2] cycloaddition of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to azomethine imines is a reaction that showcases the compound's reactivity in forming more complex structures . The Dirhodium(II)-catalyzed C-H amination reaction is another example where such derivatives are transformed into oxazolidinones, highlighting their potential in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are essential for the compound's solubility, stability, and reactivity, which are critical factors in their application as intermediates in pharmaceutical synthesis. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility in organic solvents. The synthesis and characterization of zinc(II) complexes containing a related bulky ligand, bis(5-tert-butyl-3-methylpyrazol-2-yl)acetate, provide insights into how such bulky groups can influence the coordination chemistry and stability of metal complexes .

Aplicaciones Científicas De Investigación

Chemical Structure and Interactions

tert-Butyl (5-methylpyrazin-2-yl)carbamate, along with its derivatives, is involved in the study of isomorphous crystal structures, demonstrating interactions such as bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond with the carbonyl group. These compounds belong to a family characterized by a general formula, showing how molecular interactions facilitate the assembly of crystal structures (Baillargeon et al., 2017).

Synthetic Pathways

Research has established synthetic methods for related tert-butyl carbamate compounds, highlighting their importance as intermediates in producing biologically active molecules. For instance, a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate shows its role in synthesizing significant compounds like omisertinib (AZD9291), with a focus on optimizing the synthesis process to achieve high yields (Zhao et al., 2017).

Crystallography and Molecular Design

Studies on carbamate derivatives, including tert-butyl carbamates, showcase the intricate interplay of strong and weak hydrogen bonds, forming three-dimensional architectures crucial for understanding molecular design and crystal packing. Such insights are valuable for designing compounds with desired physical and chemical properties (Das et al., 2016).

Biological Activity

The chemical framework of tert-butyl carbamates has been utilized in structure-activity relationship studies, particularly in designing ligands for specific receptors, such as the histamine H4 receptor. This exemplifies the role of tert-butyl carbamate derivatives in developing therapeutic agents by systematically modifying the core structure to optimize biological activity (Altenbach et al., 2008).

Safety and Hazards

Tert-Butyl (5-methylpyrazin-2-yl)carbamate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAZCKUQQRDXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621953 | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

CAS RN |

369638-68-6 | |

| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)